1,4-Dibenzylpiperazine dihydrochloride

Übersicht

Beschreibung

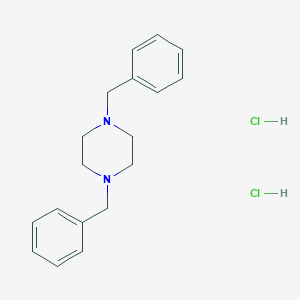

1,4-Dibenzylpiperazin (Hydrochlorid) ist eine chemische Verbindung mit der Summenformel C18H22N2 • 2HCl. Es ist ein Derivat von Piperazin, einer heterocyclischen organischen Verbindung, die aus einem sechsgliedrigen Ring besteht, der zwei Stickstoffatome an gegenüberliegenden Positionen enthält. 1,4-Dibenzylpiperazin (Hydrochlorid) wird üblicherweise als analytischer Referenzstandard verwendet und findet Anwendung in der forensischen Chemie und Toxikologie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,4-Dibenzylpiperazin (Hydrochlorid) kann durch die Reaktion von Piperazin mit Benzylchlorid synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

Reaktion von Piperazin mit Benzylchlorid: Piperazin wird mit einem Überschuss an Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid umgesetzt. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung von 1,4-Dibenzylpiperazin zu erleichtern.

Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um reines 1,4-Dibenzylpiperazin zu erhalten.

Bildung des Hydrochloridsalzes: Das gereinigte 1,4-Dibenzylpiperazin wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden, was zu 1,4-Dibenzylpiperazin (Hydrochlorid) führt

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,4-Dibenzylpiperazin (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren. Der Einsatz von Durchflussreaktoren und automatisierten Reinigungssystemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

1,4-Dibenzylpiperazin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Diese Reaktion führt typischerweise zur Bildung von Benzylalkoholen oder Benzaldehyden.

Reduktion: Die Reduktion von 1,4-Dibenzylpiperazin (Hydrochlorid) kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden. Diese Reaktion führt zur Bildung von Piperazinderivaten mit reduzierten Benzylgruppen.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, was zur Bildung substituierter Piperazinderivate führt

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Lithiumaluminiumhydrid; durchgeführt in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Diethylether.

Substitution: Nucleophile wie Alkylhalogenide oder Arylhalogenide; Reaktionen werden in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt

Hauptprodukte, die gebildet werden

Oxidation: Benzylalkoholen, Benzaldehyde.

Reduktion: Reduzierte Piperazinderivate.

Substitution: Substituierte Piperazinderivate

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,4-Dibenzylpiperazine dihydrochloride has the molecular formula and a molar mass of 336.30 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications .

Behavioral Pharmacology

Research has indicated that DBZP may exhibit behavioral effects similar to other piperazines. A study comparing DBZP with other compounds such as mCPP and TFMPP found that DBZP could substitute for methamphetamine in drug discrimination assays, suggesting potential stimulant-like effects . However, it did not produce significant place preference in conditioned assays, indicating limited reinforcing properties.

Toxicological Studies

The toxicity profile of DBZP remains largely unexplored. It is often regarded as non-stimulant but can appear as an impurity during the synthesis of BZP under suboptimal conditions. Understanding the toxicological implications of DBZP is crucial, especially considering its presence in recreational drug formulations .

Analytical Chemistry Applications

This compound is frequently analyzed in the context of detecting piperazine derivatives in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to identify and quantify DBZP alongside BZP and other related compounds. This application is vital for forensic toxicology and regulatory compliance in drug testing .

Study on Impurities in BZP

A notable study highlighted the occurrence of DBZP as an impurity in illicitly synthesized BZP. The research focused on behavioral assays that assessed the pharmacological effects of both BZP and its impurities, including DBZP. The findings underscored the importance of understanding impurities in drug formulations to evaluate their safety and efficacy accurately .

Detection Methods Comparison

Another significant study compared various detection methods for piperazine designer drugs, including DBZP. The study evaluated the effectiveness of LC-MS versus LC with diode-array detection (LC-DAD) for identifying these compounds in biological matrices. Results indicated that LC-MS provided superior sensitivity and specificity for detecting low concentrations of DBZP, which is critical for accurate drug monitoring and public health assessments .

Wirkmechanismus

The mechanism of action of 1,4-dibenzylpiperazine (hydrochloride) involves its interaction with neurotransmitter receptors in the central nervous system. It is known to inhibit the uptake of monoamines, such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .

Vergleich Mit ähnlichen Verbindungen

1,4-Dibenzylpiperazin (Hydrochlorid) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Benzylpiperazin: Ein stimulierendes Medikament mit ähnlichen Wirkungen auf das zentrale Nervensystem, aber mit einer anderen Molekülstruktur.

1-(3,4-Methylendioxybenzyl)piperazin: Ein Designer-Drogen mit psychoaktiven Eigenschaften, das strukturell mit 1,4-Dibenzylpiperazin verwandt ist.

1-(3-Chlorphenyl)piperazin: Ein weiteres Piperazinderivat mit unterschiedlichen pharmakologischen Eigenschaften .

Biologische Aktivität

1,4-Dibenzylpiperazine dihydrochloride (DBZP) is a piperazine derivative that has garnered attention due to its potential biological activity and implications in pharmacology. This article examines its biological activity, focusing on its pharmacological effects, toxicity, and implications for therapeutic applications.

Chemical Structure and Synthesis

DBZP is synthesized through the reaction of piperazine with benzyl chloride. The presence of DBZP is often noted as an impurity in the synthesis of benzylpiperazine (BZP), particularly when the reaction conditions are not optimal. Its chemical formula is , indicating it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.

Pharmacological Effects

DBZP has been studied for its effects on the central nervous system (CNS) and its potential as a psychoactive substance. Research indicates that it may exhibit stimulant-like properties, although these effects are less pronounced compared to other piperazine derivatives.

- Locomotor Activity : In studies involving animal models, DBZP produced dose-dependent decreases in locomotor activity, suggesting a depressant effect at higher doses. In a comparative study with other piperazines such as mCPP and TFMPP, DBZP was found to have the least potency in reducing locomotor activity, with an effective dose (ED50) of 82.4 mg/kg .

- Drug Discrimination Studies : DBZP was tested in drug discrimination assays where rats were trained to recognize methamphetamine and MDMA. Results showed that DBZP fully substituted for methamphetamine but did not produce significant effects when tested against cocaine or DOM . This suggests that while it may have some stimulant-like properties, its efficacy is limited compared to established stimulants.

- Place Conditioning : Behavioral studies indicated that DBZP did not produce a conditioned place preference, which is often indicative of rewarding effects associated with many recreational drugs .

Toxicity and Safety Profile

The toxicity profile of DBZP remains largely unexplored; however, it has been reported to induce convulsions in rats at high doses . The lack of comprehensive toxicity data necessitates caution in considering its use in therapeutic contexts.

Comparison with Other Piperazines

A comparative analysis highlights the differences between DBZP and other piperazine derivatives:

| Compound | ED50 (mg/kg) | Locomotor Activity | Drug Discrimination |

|---|---|---|---|

| DBZP | 82.4 | Decrease | Fully substitutes for methamphetamine |

| mCPP | Varies | Increase | Subthreshold for methamphetamine |

| TFMPP | Varies | Increase | Subthreshold for MDMA |

Eigenschaften

IUPAC Name |

1,4-dibenzylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCILLTLOMFHVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945680 | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-55-7 | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5G46U7BL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.